molecular formula C10H9Cl2NO2 B5832869 N-(2,6-dichlorophenyl)-3-oxobutanamide

N-(2,6-dichlorophenyl)-3-oxobutanamide

Cat. No. B5832869
M. Wt: 246.09 g/mol
InChI Key: JPXHNMQMXTUZGE-UHFFFAOYSA-N
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Description

N-(2,6-dichlorophenyl)-3-oxobutanamide, also known as diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used in the treatment of pain, inflammation, and fever. It was first introduced in 1973 and has since become one of the most commonly prescribed drugs worldwide. The purpose of

Mechanism of Action

Diclofenac works by inhibiting the activity of cyclooxygenase (COX), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. By blocking the activity of COX, N-(2,6-dichlorophenyl)-3-oxobutanamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
Diclofenac has a number of biochemical and physiological effects, including reducing pain and inflammation, lowering fever, and inhibiting platelet aggregation. It has also been shown to have antioxidant properties and to modulate the immune response.

Advantages and Limitations for Lab Experiments

Diclofenac has several advantages for use in lab experiments, including its well-established safety profile and its ability to reduce inflammation and pain. However, it also has some limitations, including its potential for off-target effects and its limited solubility in water.

Future Directions

There are several future directions for research on N-(2,6-dichlorophenyl)-3-oxobutanamide, including exploring its potential use in the treatment of cancer and neurological disorders, investigating its mechanism of action in more detail, and developing new formulations that improve its solubility and bioavailability. Other areas of research could include investigating its potential for use in combination with other drugs, as well as exploring its effects on different cell types and in different disease models.
Conclusion
In conclusion, N-(2,6-dichlorophenyl)-3-oxobutanamide is a widely used NSAID that has a well-established safety profile and a range of therapeutic applications. Its mechanism of action involves inhibiting the activity of COX, and it has a number of biochemical and physiological effects. While it has some limitations for use in lab experiments, there are many future directions for research on N-(2,6-dichlorophenyl)-3-oxobutanamide that could lead to new therapeutic applications and a deeper understanding of its mechanism of action.

Synthesis Methods

Diclofenac is synthesized by reacting 2,6-dichloroaniline with 2-chloroacetyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with sodium bicarbonate and acetic anhydride to yield N-(2,6-dichlorophenyl)-3-oxobutanamide.

Scientific Research Applications

Diclofenac has been extensively studied for its therapeutic potential in a wide range of conditions, including osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and acute pain. It has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders.

properties

IUPAC Name

N-(2,6-dichlorophenyl)-3-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO2/c1-6(14)5-9(15)13-10-7(11)3-2-4-8(10)12/h2-4H,5H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXHNMQMXTUZGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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